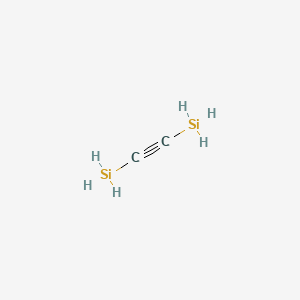

Disilylacetylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Disilylacetylene is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of acetylene that contains two silicon atoms instead of two hydrogen atoms. Disilylacetylene has been studied extensively for its ability to form stable complexes with transition metals and its potential use in catalysis.

Wissenschaftliche Forschungsanwendungen

Preparation and Characterization

Disilylacetylene, a compound with various scientific applications, has been synthesized through the action of silyl bromide on ethynylene magnesium bromide. Its physical properties, including freezing and boiling points, vapor pressure, and vibrational spectra, have been studied to understand its fundamental characteristics (Lord et al., 1958).

Molecular Structure Analysis

The molecular structure of disilylacetylene has been detailed through electron diffraction measurements in the gas phase. This research provided refined structural parameters and confirmed the staggered conformation of the molecule (Cradock et al., 1990).

Synthesis of Silylated Compounds

Disilylacetylene has been utilized in the synthesis of various silylated ethenes and acetylenes, demonstrating its versatility in chemical synthesis. The molecular structures of these compounds have been analyzed, revealing significant insights into their chemical behavior (Rüdinger et al., 1994).

Development of Stable Silicon Compounds

Research has focused on the chemistry of disilyne, a stable silicon-silicon triply-bonded compound, highlighting advances in the chemistry of stable alkyne analogues of heavier group 14 elements. This has opened up new possibilities in the development of stable silicon compounds (Sekiguchi et al., 2006).

Application in Hybrid Material Synthesis

Disilylacetylene has been applied in the synthesis of di- and hexafunctional cyclotriphosphazenes, a key step in the development of hybrid materials. This showcases its role in creating complex molecular scaffolds (Januszewski et al., 2018).

Comparative Studies with Other Compounds

Comparative studies have been conducted between disilylacetylene and other related compounds, providing insights into the differences in molecular structures and chemical behavior. This comparative approach is crucial in understanding the unique properties of disilylacetylene (Kawai et al., 1982).

Eigenschaften

IUPAC Name |

2-silylethynylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Si2/c3-1-2-4/h3-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDJMJLBNOBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#C[SiH3])[SiH3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disilylacetylene | |

CAS RN |

1070-76-4 |

Source

|

| Record name | Disilyl acetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

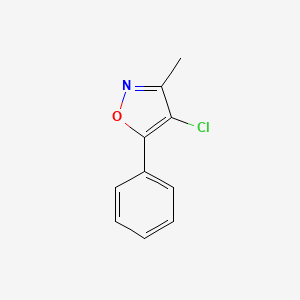

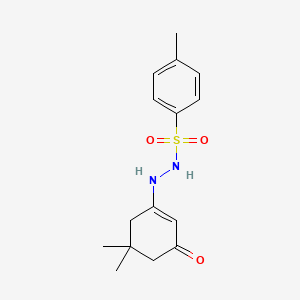

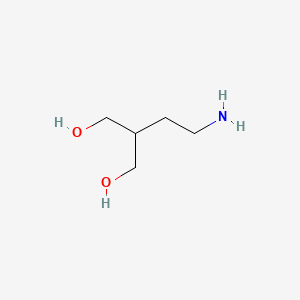

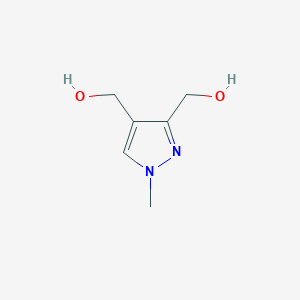

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [(5-chloro-3-nitro-2-pyridinyl)oxy]-, ethyl ester](/img/structure/B3045359.png)

![1-Chlorobicyclo[1.1.1]pentane](/img/structure/B3045360.png)

![4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-](/img/structure/B3045361.png)

![1-([1,1'-Biphenyl]-4-yl)propane-1,2-dione](/img/structure/B3045362.png)